An In-depth Technical Guide to Nonadecanoyl Chloride (CAS Number: 59410-47-8)
An In-depth Technical Guide to Nonadecanoyl Chloride (CAS Number: 59410-47-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known hazards, of Nonadecanoyl chloride (CAS 59410-47-8). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and informed use of this compound.
Chemical and Physical Properties
Nonadecanoyl chloride, with the linear formula CH₃(CH₂)₁₇COCl, is a long-chain acyl chloride.[1] It is a compound of interest in various chemical syntheses due to the reactivity of the acyl chloride group. While there is some discrepancy in its reported physical state at room temperature, with some sources listing it as a solid and others as a liquid, it is crucial for users to verify the physical state of their specific sample upon receipt.[1][2]
Table 1: Physicochemical Properties of Nonadecanoyl Chloride
| Property | Value | Source(s) |
| CAS Number | 59410-47-8 | [1][2][3][4] |
| Molecular Formula | C₁₉H₃₇ClO | [2][3][4] |
| Molecular Weight | 316.95 g/mol | [1][2][3] |
| Assay/Purity | ≥99.0% (GC) | [1] |
| Physical Form | Solid / Liquid (conflicting reports) | [1][2] |
| Beilstein/REAXYS Number | 1786242 | [1] |
Synthesis
A standard laboratory-scale synthesis of Nonadecanoyl chloride from its corresponding carboxylic acid, nonadecanoic acid, can be performed using a variety of chlorinating agents. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis of Nonadecanoyl Chloride
Objective: To synthesize Nonadecanoyl chloride from nonadecanoic acid.
Materials:
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Nonadecanoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous solvent (e.g., dichloromethane, chloroform, or benzene)
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Dry nitrogen or argon gas supply
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Glassware (round-bottom flask, condenser with drying tube, dropping funnel)
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Magnetic stirrer and heating mantle
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Rotary evaporator
Procedure:
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Preparation: All glassware should be thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon to exclude moisture.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve nonadecanoic acid in a minimal amount of anhydrous solvent. The flask is then fitted with a condenser topped with a drying tube containing a suitable desiccant (e.g., calcium chloride).
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Addition of Chlorinating Agent: Slowly add a molar excess (typically 1.2 to 2 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution of nonadecanoic acid. The addition is usually performed at room temperature, but cooling in an ice bath may be necessary for larger scale reactions to control the exothermic reaction.
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Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until the evolution of gas (HCl and SO₂ if using thionyl chloride, or HCl, CO, and CO₂ if using oxalyl chloride) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.
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Purification (Optional): The crude Nonadecanoyl chloride can be purified by vacuum distillation if necessary.
Hazards and Safety Information
Nonadecanoyl chloride is classified as a corrosive and non-combustible hazardous material.[1] It should be handled with appropriate personal protective equipment in a well-ventilated area.
Table 2: Hazard and Safety Information for Nonadecanoyl Chloride
| Hazard Category | Classification and Precautionary Statements | Source(s) |
| Storage Class | 8B - Non-combustible corrosive hazardous materials | [1] |
| WGK (Water Hazard Class) | WGK 3 | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) Respirator | [1] |
General Hazards of Acyl Chlorides:
Acyl chlorides as a class of compounds are known to be:
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Corrosive: They can cause severe skin burns and eye damage upon contact.
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Moisture Sensitive: They react vigorously with water, including moisture in the air, to produce hydrochloric acid (HCl), which is also corrosive.
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Lachrymatory: They can cause irritation and tearing of the eyes.
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Toxic upon Inhalation: Inhalation of vapors can cause respiratory tract irritation.
Reactivity and Stability
Nonadecanoyl chloride is a reactive compound due to the electrophilic nature of the carbonyl carbon and the good leaving group ability of the chloride ion. It will readily react with nucleophiles.
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Reaction with Water: Reacts with water to form nonadecanoic acid and hydrochloric acid.
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Reaction with Alcohols: Reacts with alcohols to form the corresponding esters and hydrochloric acid.
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Reaction with Amines: Reacts with primary and secondary amines to form the corresponding amides and hydrogen chloride, which will then typically react with excess amine to form an ammonium (B1175870) salt.
It is stable under anhydrous conditions. Containers should be kept tightly sealed and stored in a dry, well-ventilated area to prevent degradation from moisture.
Biological Activity and Signaling Pathways
Currently, there is no readily available information in the public domain regarding the specific biological activity of Nonadecanoyl chloride or its involvement in any signaling pathways. As a long-chain fatty acyl chloride, it has the potential to acylate proteins and other biomolecules, which could modulate their function. However, any such activity would need to be determined through dedicated research.
Conclusion
Nonadecanoyl chloride is a valuable reagent for chemical synthesis. Its high reactivity necessitates careful handling under anhydrous conditions with appropriate personal protective equipment. While basic physicochemical data is available, further research is needed to fully characterize its physical properties and to explore any potential biological activity. Researchers and drug development professionals should consult a comprehensive Safety Data Sheet (SDS) for this specific compound before use and adhere to all recommended safety protocols.
